Potent AKR1C1 (20α-HSD) Inhibitor with Nanomolar Affinity
3,5-Diiodosalicylic acid is a potent competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) with a Ki of 9 nM. This activity is over 800-fold higher than the unsubstituted parent compound, salicylic acid, which exhibits an IC50 of 7.8 µM, and over 2,300-fold higher than aspirin (IC50 = 21 µM) [1][2]. This dramatic increase in potency is directly attributable to the dual-iodine substitution, which enhances binding through hydrophobic and halogen-bonding interactions within the enzyme's active site [1].
| Evidence Dimension | Inhibition constant (Ki) / half-maximal inhibitory concentration (IC50) for AKR1C1 |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | Salicylic acid (IC50 = 7.8 µM) and Aspirin (IC50 = 21 µM) |
| Quantified Difference | ~867-fold more potent than salicylic acid; ~2,333-fold more potent than aspirin |
| Conditions | In vitro kinetic assay using recombinant human AKR1C1 and substrate 5β-pregnane-3α,20α-diol |
Why This Matters
This nanomolar potency makes 3,5-diiodosalicylic acid the preferred starting point for developing AKR1C1 inhibitors over other salicylates, directly impacting lead optimization in drug discovery programs targeting hormone-dependent cancers and neurological disorders.
- [1] Dhagat, U., et al. (2007). A salicylic acid-based analogue discovered from virtual screening as a potent inhibitor of human 20alpha-hydroxysteroid dehydrogenase. Medicinal Chemistry, 3(6), 546-550. View Source
- [2] A Salicylic Acid-Based Analogue Discovered from Virtual Screening as a Potent Inhibitor of Human 20α-Hydroxysteroid Dehydrogenase. (2007). Bentham Science. View Source
